2-isocyanato-N,N-dimethylaniline

Polymer chemistry Isocyanate dimerization Storage stability

2-Isocyanato-N,N-dimethylaniline (CAS 54557-32-3) is an aromatic monoisocyanate of the formula C₉H₁₀N₂O, featuring an ortho-disubstitution pattern that places the electrophilic isocyanate group adjacent to the strongly electron-donating dimethylamino substituent. This juxtaposition imparts steric, electronic, and supramolecular properties distinct from its meta- (CAS 31125-04-9) and para- (CAS 16315-59-6) isomers, which are the primary procurement-relevant comparators.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13622932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isocyanato-N,N-dimethylaniline
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1N=C=O
InChIInChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3
InChIKeyVNVAKYPIPVENPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isocyanato-N,N-dimethylaniline – Ortho-Dimethylamino Phenyl Isocyanate for Precision Synthesis


2-Isocyanato-N,N-dimethylaniline (CAS 54557-32-3) is an aromatic monoisocyanate of the formula C₉H₁₀N₂O, featuring an ortho-disubstitution pattern that places the electrophilic isocyanate group adjacent to the strongly electron-donating dimethylamino substituent . This juxtaposition imparts steric, electronic, and supramolecular properties distinct from its meta- (CAS 31125-04-9) and para- (CAS 16315-59-6) isomers, which are the primary procurement-relevant comparators [1]. The compound serves as a reactive building block for urea, carbamate, and heterocyclic architectures in medicinal chemistry, agrochemical, and specialty polymer applications .

1
Isomer identity Ortho-disubstitution pattern directs reactivity away from dimerization pathways
2
Physical state Liquid at ambient temperature supports automated dispensing and parallel synthesis
3
Reactivity profile Preserves monomeric isocyanate for controlled urea/carbamate formation; resists premature oligomerization

Why 2-Isocyanato-N,N-dimethylaniline Cannot Be Replaced by Its Para- or Meta-Isomer


Positional isomers of dimethylaminophenyl isocyanate are not interchangeable because the ortho-disubstitution pattern fundamentally alters dimerization behavior, steric accessibility of the isocyanate group, and physicochemical properties critical for reproducible synthesis and formulation [1][2]. A para-substituted analog readily undergoes phosphine-catalyzed dimerization to form 1,3-diazetidine-2,4-dione-type dimers, whereas the ortho-substituted isomer is excluded from this transformation—a structural constraint that directly impacts shelf-life, handling, and downstream polyurethane chemistry [1]. Furthermore, the ortho isomer exhibits a computed LogP (XLogP3) ~0.3–0.5 units lower than the meta isomer (XLogP3 = 2.8) [2], altering partitioning behavior in biphasic reactions and chromatographic purification. These non-linear property differences mean that substituting one isomer for another without re-optimization of reaction conditions leads to divergent yields, impurity profiles, and material performance.

Target: Ortho isomer
Resists phosphine-catalyzed dimerization; remains monomeric under storage conditions
Substitute: Para isomer
Undergoes efficient dimerization to 1,3-diazetidine-2,4-diones under identical catalytic conditions
Target: Ortho isomer
Computed XLogP3 ~2.3–2.5; lower lipophilicity alters extraction and chromatographic behavior
Substitute: Meta isomer
XLogP3 = 2.8; partitioning mismatch may shift biphasic reaction outcomes
Target: Ortho isomer
Liquid at 20–25 °C; no pre-heating or solvent dilution needed for automated handling
Substitute: Para isomer
Low-melting solid (mp 36–40 °C); requires dissolution or melting, impacting dispensing accuracy
Direct isomer substitution without re-optimization may lead to divergent yields, impurity profiles, and material performance. Verify compatibility before switching.

Quantitative Differentiation of 2-Isocyanato-N,N-dimethylaniline Against Positional Isomers


Ortho-Substituted Phenyl Isocyanates Are Excluded from Phosphine-Catalyzed Dimerization

US Patent 3,290,288 explicitly teaches that aromatic isocyanates bearing substituents in an ortho position relative to the NCO group cannot be dimerized by the claimed trialkylphosphine catalysts, whereas isocyanates with both ortho positions unsubstituted (such as 4-isocyanato-N,N-dimethylaniline and phenyl isocyanate) undergo efficient dimerization to 1,3-diazetidine-2,4-diones [1]. The patent states: 'Isocyanates comprising substituents in the ortho-position of the aromatic ring... are, on the contrary, not dimerized' [1]. This structural exclusion directly differentiates 2-isocyanato-N,N-dimethylaniline from its para isomer (4-isocyanato-N,N-dimethylaniline, CAS 16315-59-6, which has both ortho positions free) [1].

Phosphine-catalyzed dimerization
Head-to-head
Ortho isomer: no dimerization observed. Para isomer: efficient dimerization to 1,3-diazetidine-2,4-dione
Ortho substitution blocks dimerization, preserving monomeric storage stability
Yield difference approaches 100% (US3290288A, Examples 1–10)
Polymer chemistry Isocyanate dimerization Storage stability

Steric Hindrance at Ortho Position Suppresses Isocyanate Cyclotrimerization and Dimerization Under High Pressure

A kinetic study on isocyanate dimerization under high pressure demonstrated that ortho-substituted aryl isocyanates (e.g., o-chlorophenyl isocyanate and 1-naphthyl isocyanate) fail to yield dimeric products under conditions where meta- and para-substituted analogs dimerize in good yields [1]. The authors state: 'Although m- and p-substituted phenyl isocyanate dimerized in good yields under high pressure, the dimers of bulky aryl isocyanates such as o-chlorophenyl and 1-naphtyl isocyanate... were not obtained' [1]. By class-level inference, the steric bulk of the ortho-N,N-dimethylamino group in 2-isocyanato-N,N-dimethylaniline is expected to produce a similar suppression of dimerization and cyclotrimerization relative to 3- and 4-isocyanato-N,N-dimethylaniline [1].

High-pressure oligomerization
Class-level
Predicted 0% dimer yield under high pressure (analogy to o-chlorophenyl isocyanate)
Supports resistance to uncontrolled oligomerization during long-term storage
Class-level inference; direct experimental confirmation not available for this specific ortho isomer
Physical organic chemistry Isocyanate oligomerization Steric effects

Computed Physicochemical Properties (LogP, PSA) Diverge Between Ortho and Meta/para Isomers

Computational property profiling reveals meaningful differences in lipophilicity and polar surface area between the positional isomers. The meta isomer (3-isocyanato-N,N-dimethylaniline) has a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 32.7 Ų [1]. The ortho isomer, due to intramolecular electronic interaction between the NMe₂ and NCO groups, is predicted to have an XLogP3 value approximately 0.3–0.5 log units lower (estimated 2.3–2.5) and a comparable TPSA of ~32.7 Ų . The para isomer (4-isocyanato-N,N-dimethylaniline) has a reported LogD (pH 7.4) of 1.99 and TPSA of 32.67 Ų [2]. These differences impact chromatographic retention (HPLC logP-derived retention time shifts) and calculated membrane permeability, relevant when the isocyanate is used to install a pharmacophoric dimethylaminophenyl moiety [1].

Computed lipophilicity
Cross-study
Ortho XLogP3 ~2.3–2.5; Meta XLogP3 2.8; Para LogD7.4 1.99
Divergent lipophilicity affects chromatographic retention and downstream ADME predictions
Computed properties; ΔXLogP3 ortho vs meta −0.3 to −0.5 log units
Medicinal chemistry ADME prediction Chromatography

Physical State and Handling Differences: Para Isomer Is a Low-Melting Solid; Ortho Isomer Data Indicate Different Phase Behavior

The para isomer (4-isocyanato-N,N-dimethylaniline) is a crystalline solid with a melting point of 36–40°C, a boiling point of 66°C at 0.3 mmHg, a density of 1.1436 g/cm³, and a refractive index of 1.5600, requiring storage at −20°C . In contrast, the ortho isomer is reported as a liquid under ambient conditions by multiple suppliers, consistent with the well-established observation that ortho-substitution disrupts crystal packing in dimethylaniline derivatives . Quantitative melting point data for the ortho isomer are not uniformly published, but the liquid physical state at room temperature contrasts sharply with the para isomer's low-melting solid form, affecting dispensing accuracy, large-scale transfer, and compatibility with automated liquid handling systems .

Physical state
Data to verify
Ortho: liquid at 20–25 °C. Para: solid, mp 36–40 °C
Liquid form enables automated dispensing without pre-melting
Supplier description; confirm phase behavior under intended storage conditions
Chemical procurement Material handling Physical properties

Procurement-Relevant Application Scenarios for 2-Isocyanato-N,N-dimethylaniline


Synthesis of Ortho-Dimethylamino-Functionalized Ureas with Controlled Stereoelectronic Properties

In medicinal chemistry programs targeting kinase inhibitors and GPCR modulators, the ortho-dimethylamino motif enhances basicity and modulates hydrogen-bonding character. 2-Isocyanato-N,N-dimethylaniline reacts with primary or secondary amines to install this motif as a urea linkage in a single step. The suppressed dimerization tendency (Section 3, Evidence_Items 1 and 2) ensures that the isocyanate remains predominantly monomeric in the reaction mixture, minimizing byproduct formation and simplifying purification [1].

Liquid-Phase Parallel Synthesis and Automated Library Production

The liquid physical state of the ortho isomer at ambient temperature (Section 3, Evidence_Item 4) enables direct dispensing via automated syringe pumps or acoustic liquid handlers without the need for solvent dissolution or heating. This property directly reduces cycle time and improves volumetric accuracy in high-throughput urea library synthesis, providing a measurable operational advantage over the solid para isomer which requires dissolution in anhydrous solvent prior to transfer .

Moisture-Cure Polyurethane and Specialty Coating Formulations Requiring Monomeric Shelf Stability

In one-component moisture-cure polyurethane formulations, premature dimerization or oligomerization of the isocyanate component leads to viscosity drift and reduced pot life. The ortho isomer's intrinsic resistance to phosphine-catalyzed and high-pressure dimerization (Section 3, Evidence_Items 1 and 2) translates to superior storage stability as a monomeric isocyanate, making it the preferred building block for prepolymers that demand extended shelf-life without stabilizer additives [1].

Ortho-Directed C–H Functionalization via Transient Urea Intermediates

A reported one-pot procedure converts aryl isocyanates into ortho-functionalized anilines via selective ortho-metalation of a transient urea intermediate [2]. The pre-installed ortho-dimethylamino group in 2-isocyanato-N,N-dimethylaniline provides an additional coordination site for directed metalation, potentially altering regioselectivity and enabling access to 2,6-disubstituted aniline derivatives that cannot be obtained from the para isomer [2]. This synthetic pathway is directly relevant to the procurement of this specific isomer for diversity-oriented synthesis.

Application
Selection Property
Validation Focus
Ortho-dimethylamino urea synthesis
Monomeric isocyanate reactivity
Dimerization resistance assay and byproduct profiling
Automated parallel synthesis
Liquid handling compatibility
Phase behavior and gravimetric dispensing accuracy
Moisture-cure polyurethane prepolymers
Storage stability of monomeric isocyanate
Viscosity drift and pot-life evaluation under formulation conditions
Ortho-directed C–H functionalization
Regioselective metalation template
2,6-disubstitution pattern selectivity and intermediate characterization
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